molecular formula C12H16N2O2 B2442517 4-(4-Nitrobenzyl)piperidine CAS No. 77093-81-3

4-(4-Nitrobenzyl)piperidine

Cat. No.: B2442517
CAS No.: 77093-81-3
M. Wt: 220.272
InChI Key: AVWJNEWPWOHGRY-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N The compound this compound is characterized by the presence of a nitrobenzyl group attached to the piperidine ring

Scientific Research Applications

4-(4-Nitrobenzyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety data sheet for 4-(4-Nitrobenzyl)piperidine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrobenzyl)piperidine typically involves the reaction of piperidine with 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrobenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.

    Reduction: Formation of 4-(4-Aminobenzyl)piperidine.

    Substitution: Formation of various substituted benzyl piperidine derivatives.

Comparison with Similar Compounds

    4-(4-Nitrobenzyl)pyridine: Shares structural similarities but has different reactivity due to the presence of a pyridine ring.

    4-(4-Aminobenzyl)piperidine: A reduced form of 4-(4-Nitrobenzyl)piperidine with an amino group instead of a nitro group.

    4-(4-Fluorobenzyl)piperidine: Contains a fluorine atom instead of a nitro group, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activity. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWJNEWPWOHGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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